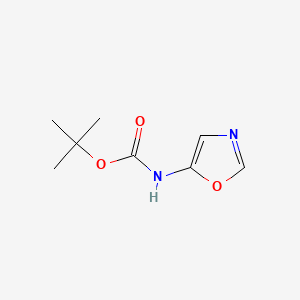

tert-Butyl oxazol-5-ylcarbamate

Overview

Description

tert-Butyl oxazol-5-ylcarbamate is an organic compound with the chemical formula C11H16N4O2 . It is a derivative of oxazole and carbamate, and it is commonly used in organic synthesis as a protecting group for amines . The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry .

Preparation Methods

The preparation of tert-Butyl oxazol-5-ylcarbamate typically involves the reaction of tert-butyl carbamate with oxazole-5-carboxylic acid . This reaction is generally carried out in a suitable solvent, such as N,N-dimethylformamide, and often requires the use of a catalyst . The reaction conditions usually involve maintaining the temperature at 0°C initially and then allowing the reaction to proceed at room temperature for several hours .

Chemical Reactions Analysis

tert-Butyl oxazol-5-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives.

Reduction: Reduction reactions can convert the carbamate group into an amine group.

Common reagents used in these reactions include sodium hydride, penta-3,4-dien-1-yl methanesulfonate, and palladium catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl oxazol-5-ylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl oxazol-5-ylcarbamate involves its role as a protecting group for amines. The compound forms a stable carbamate linkage with the amine group, protecting it from unwanted reactions during synthetic processes . The protecting group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid, to regenerate the free amine .

Comparison with Similar Compounds

tert-Butyl oxazol-5-ylcarbamate can be compared with other similar compounds, such as:

tert-Butyl carbamate: Used as a protecting group for amines, but lacks the oxazole ring.

tert-Butyl 1,3-oxazol-5-ylcarbamate: Similar structure but may have different reactivity and stability.

tert-Butyl N-(1,3-oxazol-5-yl)carbamate: Another similar compound with slight variations in structure and properties.

The uniqueness of this compound lies in its combination of the oxazole ring and carbamate group, providing both stability and ease of removal under mild conditions .

Biological Activity

Tert-butyl oxazol-5-ylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its oxazole ring, a tert-butyl group, and a carbamate functional group. Its molecular formula is CHNO, with a molecular weight of approximately 184.19 g/mol. The presence of the oxazole ring contributes to its chemical reactivity and biological properties, making it a valuable compound in organic synthesis and pharmaceutical development .

Antimicrobial Properties

Research indicates that oxazole derivatives, including this compound, exhibit a broad spectrum of antimicrobial activities. These compounds have been evaluated against various pathogens, demonstrating efficacy in inhibiting bacterial and fungal growth. For instance, studies have shown that certain oxazole derivatives possess minimum inhibitory concentrations (MIC) effective against Candida species and other fungi .

| Compound | MIC (µg/ml) | Pathogen |

|---|---|---|

| 11 | 1.6 | Candida albicans |

| 12 | 0.8 | Candida tropicalis |

| 5-Fluorocytosine | 3.2 | Aspergillus niger |

Anticancer Activity

This compound has also been investigated for its anticancer properties, particularly as an inhibitor of FLT3 (FMS-like tyrosine kinase 3), which is implicated in acute myeloid leukemia (AML). Studies have demonstrated that derivatives of this compound can inhibit FLT3 phosphorylation, leading to apoptosis in cancer cells .

In a study involving MV4-11 cells (a model for AML), certain derivatives showed promising results:

- Inhibition of FLT3 : The compound inhibited FLT3 phosphorylation effectively.

- Cytotoxicity : High selectivity against cancer cells was observed without significant toxicity to normal cells.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism involves:

- Inhibition of Kinase Activity : By targeting FLT3, the compound disrupts signaling pathways essential for cancer cell survival.

- Induction of Apoptosis : Concentration-dependent induction of apoptosis has been noted in treated cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A study conducted by Singh et al. evaluated various substituted oxazoles for their antibacterial potential against Gram-positive and Gram-negative bacteria. The results highlighted the superior activity of certain derivatives compared to standard antibiotics like ampicillin and ciprofloxacin .

Case Study 2: Anticancer Applications

In another investigation focused on AML therapies, researchers synthesized a series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives as FLT3 inhibitors. Among these, one compound exhibited complete tumor regression in an in vivo model at a dose of 60 mg/kg/day without causing body weight loss .

Properties

IUPAC Name |

tert-butyl N-(1,3-oxazol-5-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-8(2,3)13-7(11)10-6-4-9-5-12-6/h4-5H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLUWGIWHBNPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60721002 | |

| Record name | tert-Butyl 1,3-oxazol-5-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346809-07-1 | |

| Record name | tert-Butyl 1,3-oxazol-5-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(1,3-oxazol-5-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.